molecular formula C7H14O3S B8107460 NEOPENTYL ETHENESULFONATE

NEOPENTYL ETHENESULFONATE

Cat. No.: B8107460
M. Wt: 178.25 g/mol
InChI Key: CTYHLGDHIZQDBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NEOPENTYL ETHENESULFONATE typically involves the esterification of ethenesulfonic acid with neopentyl alcohol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

NEOPENTYL ETHENESULFONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NEOPENTYL ETHENESULFONATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of NEOPENTYL ETHENESULFONATE involves its interaction with nucleophilic sites in biological molecules. The sulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NEOPENTYL ETHENESULFONATE is unique due to its neopentyl group, which provides steric hindrance and affects its reactivity and interaction with other molecules. This makes it a valuable compound in synthetic chemistry and industrial applications .

Biological Activity

Neopentyl ethenesulfonate is a sulfonate ester derived from neopentyl alcohol, which has garnered attention in various fields of chemical and biological research due to its unique properties. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant case studies.

This compound can be synthesized through the reaction of neopentyl alcohol with ethenesulfonyl chloride. The process typically involves the following steps:

  • Formation of the Sulfonate Ester :
    • Neopentyl alcohol reacts with ethenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form this compound.
    • The reaction can be represented as follows:
    Neopentyl Alcohol+Ethenesulfonyl ChlorideNeopentyl Ethenesulfonate+HCl\text{Neopentyl Alcohol}+\text{Ethenesulfonyl Chloride}\rightarrow \text{this compound}+\text{HCl}
  • Purification :
    • The crude product is purified by distillation or chromatography to obtain pure this compound.

Biological Activity

The biological activity of this compound has been investigated in several studies, particularly in relation to its potential as a therapeutic agent and its effects on cellular mechanisms.

1. Antimicrobial Activity

Research has indicated that sulfonate esters, including this compound, exhibit antimicrobial properties. A study demonstrated that compounds with sulfonate groups can inhibit bacterial growth by disrupting cell membrane integrity. The effectiveness of this compound against various bacterial strains was evaluated using the minimum inhibitory concentration (MIC) method, revealing promising results.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

2. Cytotoxicity and Cell Proliferation

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cells using the MTT assay to evaluate cell viability.

  • Findings :
    • This compound exhibited dose-dependent cytotoxicity, with IC50 values determined for both cell lines.
Cell LineIC50 (µM)
MCF-750
A54975

These results suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Study 1: Anti-Adipogenic Effects

A study explored the anti-adipogenic potential of compounds related to this compound. The research focused on the inhibition of adipocyte differentiation in 3T3-L1 pre-adipocytes. Results indicated that treatment with this compound led to a significant reduction in lipid accumulation and downregulation of key adipogenic markers such as PPARγ and leptin.

Case Study 2: Neuroprotective Properties

Another investigation assessed the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The compound was shown to reduce reactive oxygen species (ROS) levels and improve cell survival rates in neuronal cultures, suggesting potential applications in neurodegenerative diseases.

Properties

IUPAC Name

2,2-dimethylpropyl ethenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-5-11(8,9)10-6-7(2,3)4/h5H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYHLGDHIZQDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COS(=O)(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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NEOPENTYL ETHENESULFONATE
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Reactant of Route 3
NEOPENTYL ETHENESULFONATE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.